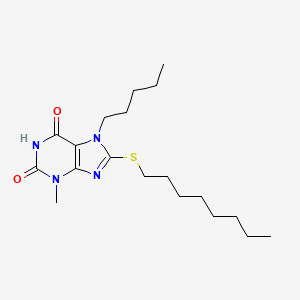

3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione

Description

3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione is a xanthine-derived compound characterized by a purine-2,6-dione core with three distinct substituents:

- Position 3: Methyl group.

- Position 7: Pentyl chain (C₅H₁₁).

- Position 8: Octylsulfanyl group (C₈H₁₇S).

This structure confers unique physicochemical properties, such as enhanced lipophilicity due to the long alkyl chains, which may influence bioavailability and membrane permeability.

Properties

Molecular Formula |

C19H32N4O2S |

|---|---|

Molecular Weight |

380.6 g/mol |

IUPAC Name |

3-methyl-8-octylsulfanyl-7-pentylpurine-2,6-dione |

InChI |

InChI=1S/C19H32N4O2S/c1-4-6-8-9-10-12-14-26-19-20-16-15(23(19)13-11-7-5-2)17(24)21-18(25)22(16)3/h4-14H2,1-3H3,(H,21,24,25) |

InChI Key |

MUWYTCGMNNKLPY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSC1=NC2=C(N1CCCCC)C(=O)NC(=O)N2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, sulfonation, and other functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistency and efficiency. The use of automated systems and advanced analytical techniques ensures the quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .

Scientific Research Applications

3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological activity and pharmacokinetics of purine-2,6-dione derivatives are heavily influenced by substituents at positions 3, 7, and 7. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

*Estimated using analog data from .

Key Observations:

Alkyl Chain Length at Position 8: The octylsulfanyl group (C₈) in the target compound balances lipophilicity and solubility better than shorter chains (e.g., pentyl in ) or longer chains (decyl in ). Longer chains increase membrane permeability but reduce aqueous solubility .

Position 7 Substituents :

- The pentyl group in the target compound is purely aliphatic, whereas phenethyl () adds aromaticity, which may improve receptor affinity in certain targets (e.g., sphingosine receptors) .

Therapeutic Applications: BI 1356 () demonstrates that bulky substituents at position 8 (e.g., 3-aminopiperidinyl) enhance DPP-4 inhibition and pharmacokinetic profiles. The target compound’s octylsulfanyl group, while structurally distinct, may similarly prolong half-life due to hydrophobic interactions .

Biological Activity

The compound 3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione , with the CAS number 331841-57-7, is a purine derivative that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antiproliferative effects, and its interaction with biological targets.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H32N4O2S |

| Molecular Weight | 372.55 g/mol |

| CAS Number | 331841-57-7 |

Antimicrobial Activity

Recent studies have indicated that various purine derivatives exhibit significant antimicrobial properties. While specific data on This compound is limited, related compounds have shown effectiveness against a range of pathogens:

- Staphylococcus aureus : A common cause of skin infections and food poisoning.

- Escherichia coli : A major cause of urinary tract infections.

- Candida albicans : A yeast responsible for fungal infections.

Antiproliferative Effects

The antiproliferative activity of purine derivatives has been a focal point in cancer research. Compounds similar to This compound have been tested against various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical) | 226 |

| A549 (Lung) | 242.52 |

These findings suggest that the compound may possess similar antiproliferative properties and warrant further investigation.

The mechanism by which purine derivatives exert their biological effects often involves the inhibition of key enzymes or pathways relevant to microbial survival or cancer cell proliferation. For instance:

- MTH1 Inhibition : Some purine derivatives inhibit the MTH1 enzyme, which is involved in maintaining nucleotide integrity during DNA replication. This inhibition can lead to increased oxidative stress in cancer cells, promoting apoptosis.

Study on Related Purines

A study published in Nature explored the structure-activity relationship (SAR) of various purine derivatives as MTH1 inhibitors. The findings indicated that modifications at specific positions on the purine ring significantly affected potency and selectivity against cancer cell lines .

Clinical Relevance

In vitro studies have demonstrated that certain purine derivatives can effectively target resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting their potential in treating antibiotic-resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.